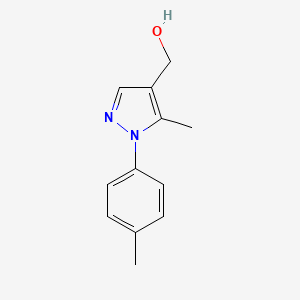
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methyl-1-p-tolyl-1H-pyrazole with formaldehyde under basic conditions . The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a methyl derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol is utilized in several scientific research applications:
作用機序
The mechanism of action of (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- (1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone
Uniqueness
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties . Its hydroxyl group and aromatic ring allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
生物活性
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a pyrazole ring with a methyl group and a p-tolyl group. Its molecular formula is C13H16N2O, indicating the presence of a hydroxymethyl group attached to the pyrazole structure. This unique substitution pattern is believed to influence its biological activity.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating that certain derivatives possess potent antibacterial effects. Specifically, compounds with similar structural characteristics to this compound have shown promising results against these pathogens .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. For instance, a related compound demonstrated cytotoxic effects against HeLa cancer cells, suggesting that modifications in the pyrazole structure can enhance its anticancer activity . The mechanism of action may involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators has been observed in various experimental models. In particular, the presence of the hydroxymethyl group may contribute to its anti-inflammatory efficacy by modulating immune responses .
The biological activities of this compound are believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. Detailed studies are ongoing to elucidate the specific pathways affected by this compound.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-12(6-4-9)14-10(2)11(8-15)7-13-14/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIFCGIRTGQCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














